Diurnoside 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diurnoside 1 is a natural product found in Cestrum diurnum with data available.

化学反应分析

Structural Elucidation and Key Features

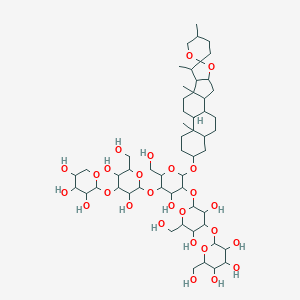

Diurnoside 1 ((25R)-5α-spirostan-3β-yl-4-O-[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]-3-O-[β-D-xylopyranosyl]-β-D-glucopyranosyl]-β-D-galactopyranoside) comprises:

-

Aglycone : Tigogenin, a spirostan-type steroid with a hydroxyl group at C-3.

-

Glycosidic chain : A pentasaccharide sequence of β-D-galactopyranose, β-D-glucopyranose, β-D-xylopyranose, and β-D-glucopyranose units .

Key structural linkages :

| Position | Sugar Unit | Bond Type |

|---|---|---|

| C-3 | β-D-galactopyranose | Glycosidic (1→3) |

| C-4 | β-D-glucopyranose | Glycosidic (1→4) |

| C-2 | β-D-xylopyranose | Glycosidic (1→2) |

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or enzymatic conditions to yield its aglycone and monosaccharide components:

Acid-Catalyzed Hydrolysis

-

Conditions : 2M HCl, reflux for 4 hours.

-

Products :

Component Quantity Role Tigogenin 1 equiv. Aglycone D-Glucose 2 equiv. From glucopyranosyl units D-Xylose 1 equiv. From xylopyranosyl unit D-Galactose 1 equiv. From galactopyranosyl unit

This reaction confirms the pentasaccharide structure through monosaccharide recovery .

Enzymatic Hydrolysis

-

β-Glucosidase treatment : Selectively cleaves terminal glucopyranosyl residues, releasing D-glucose and simplifying the glycosidic chain.

Acetylation

-

Reaction : Treatment with acetic anhydride/pyridine.

-

Outcome : Peracetylated derivatives confirm hydroxyl group positions via 1H NMR shifts (δ 2.0–2.3 ppm for acetyl protons) .

Methylation Analysis

-

Method : Hakomori methylation followed by hydrolysis.

-

Result : Identification of free hydroxyls and glycosylation sites, corroborating the 1→3 and 1→4 linkages .

NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| H-1 (Gal) | 4.45 | Anomeric proton (β-configuration) |

| C-3 (Aglycone) | 79.8 | Tigogenin C-3 hydroxylation |

| H-1 (Xyl) | 4.90 | Anomeric proton (β-configuration) |

Biological Context and Reactivity

While this compound’s biological activities remain understudied, related saponins from Cestrum diurnum exhibit:

-

Calcium-binding properties : Mediated by glycosidic interactions .

-

Enzyme inhibition : Potential cholinesterase inhibition via steroidal aglycone interactions .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming dehydrated spirostan derivatives.

-

pH sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic or alkaline conditions.

属性

CAS 编号 |

152574-90-8 |

|---|---|

分子式 |

C56H92O27 |

分子量 |

1197.3 g/mol |

IUPAC 名称 |

2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |

InChI 键 |

VCZGGHVFZCTAOO-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |

同义词 |

(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。